molecular formula C22H23N5O2 B265188 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No. B265188
M. Wt: 389.4 g/mol
InChI Key: NFDFVMAIIHXANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one, also known as DMAMCL, is a heterocyclic compound that belongs to the class of triazinones. It has been extensively studied due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has been used as a lead compound for the development of new drugs for the treatment of cancer, bacterial infections, and inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has also been shown to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.

Advantages and Limitations for Lab Experiments

2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activities and can be used as a lead compound for the development of new drugs. However, 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one also has some limitations. It is a relatively complex compound that requires specialized equipment and expertise for its synthesis and analysis. It also exhibits low solubility in water, which can limit its use in certain experimental settings.

Future Directions

For the study of 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one include the development of new derivatives, investigation of its molecular mechanisms, and application in preclinical and clinical studies.

Synthesis Methods

2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can be synthesized through a multistep process involving the reaction of 2,3-dimethylaniline, 3-methoxybenzaldehyde, and 2-cyanoguanidine in the presence of a catalyst. The reaction mixture is then subjected to a series of purification steps to obtain the final product. The synthesis of 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has been optimized to yield high purity and high yield of the compound.

properties

Product Name

2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H23N5O2/c1-13-7-5-10-18(15(13)3)24-21-25-20(16-8-6-9-17(12-16)29-4)27-19(28)11-14(2)23-22(27)26-21/h5-12,20H,1-4H3,(H2,23,24,25,26)

InChI Key

NFDFVMAIIHXANY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NC2=NC(N3C(=O)C=C(NC3=N2)C)C4=CC(=CC=C4)OC)C

SMILES

CC1=C(C(=CC=C1)NC2=NC(N3C(=O)C=C(NC3=N2)C)C4=CC(=CC=C4)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(N3C(=O)C=C(NC3=N2)C)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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